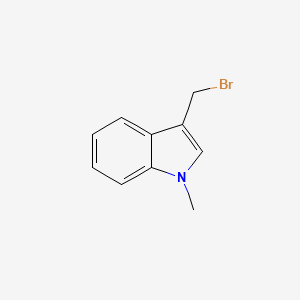
3-(Bromomethyl)-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The bromomethyl group attached to the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is to react 1-methylindole with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-1-methyl-1H-indole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products
Nucleophilic Substitution: Products include 3-(azidomethyl)-1-methyl-1H-indole, 3-(thiocyanatomethyl)-1-methyl-1H-indole, and 3-(methoxymethyl)-1-methyl-1H-indole.
Oxidation: Products include 3-(hydroxymethyl)-1-methyl-1H-indole and 3-(formyl)-1-methyl-1H-indole.
Reduction: The major product is 1-methylindole.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, the bromomethyl group can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1-methyl-1H-indole: Similar in structure but with a chlorine atom instead of bromine.
3-(Fluoromethyl)-1-methyl-1H-indole: Contains a fluorine atom in place of bromine.
3-(Iodomethyl)-1-methyl-1H-indole: Contains an iodine atom instead of bromine.
Uniqueness
3-(Bromomethyl)-1-methyl-1H-indole is unique due to the specific reactivity of the bromomethyl group. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in the synthesis of a wide range of derivatives, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H10BrN |
|---|---|
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
3-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
UNRUIWWBQZLBSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





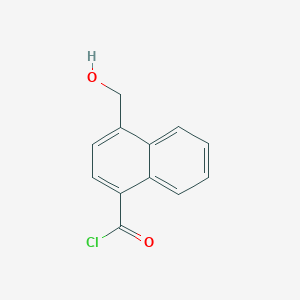
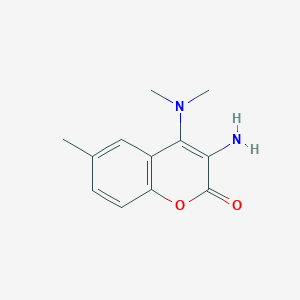

![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)


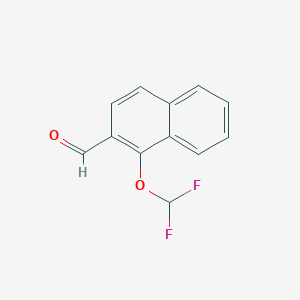

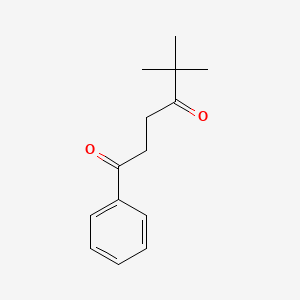
![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)
![8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11884660.png)
